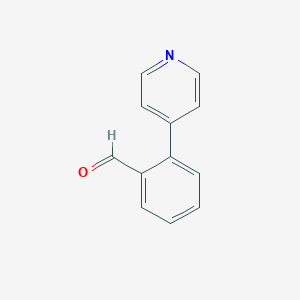

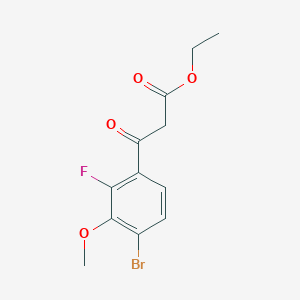

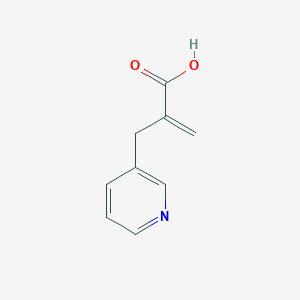

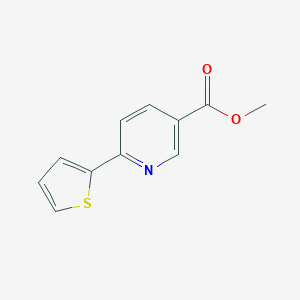

Methyl 6-thien-2-ylnicotinate

描述

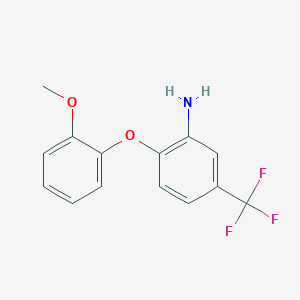

"Methyl 6-thien-2-ylnicotinate" pertains to a class of organic compounds known for their heterocyclic structure comprising a thiophene ring fused to a pyridine derivative. These compounds are of interest due to their diverse chemical properties and potential applications in pharmaceuticals, agrochemicals, and organic electronics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, palladium-catalyzed cross-couplings, or photochemical reactions. For example, a protocol for synthesizing thieno[2,3-c]xanthen-6-ones through photoirradiation of chromenones represents a green and clean synthetic route, highlighting the importance of innovative methods in synthesizing complex heterocycles (Jindal et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, is crucial for confirming the structure of synthesized compounds. Techniques such as FTIR, NMR, and X-ray crystallography provide detailed insights into the molecular structure, as seen in the study of thieno[2,3-c]xanthen-6-ones, where spectroscopic methods and single-crystal X-ray crystallographic studies were utilized (Jindal et al., 2014).

安全和危害

The safety and hazards of Methyl 6-thien-2-ylnicotinate are not directly available. However, a related compound, 6-methylnicotine, has been found to cause skin and eye irritation, and may cause respiratory irritation7.

未来方向

The future directions of Methyl 6-thien-2-ylnicotinate are not directly available. However, there is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD8.

属性

IUPAC Name |

methyl 6-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGLIAOLXVLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591442 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-thien-2-ylnicotinate | |

CAS RN |

179408-53-8 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。